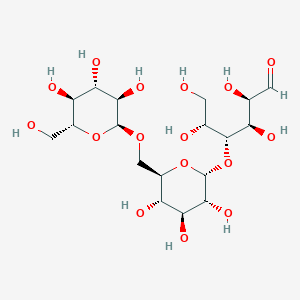
Dimethylcadmium
Übersicht
Beschreibung
Dimethylcadmium (Cd(CH₃)₂) is an organocadmium compound . It appears as a colorless, highly toxic liquid that readily fumes in air . The molecule has a linear structure , with C-Cd bond lengths measuring approximately 213 picometers . Despite its toxicity, dimethylcadmium finds limited applications as a reagent in organic synthesis and in metalorganic chemical vapor deposition (MOCVD) processes.
Molecular Structure Analysis
Wissenschaftliche Forschungsanwendungen
Comprehensive Analysis of Dimethylcadmium Applications
Dimethylcadmium (Me2Cd) is a highly toxic and volatile organometallic compound of cadmium. Due to its reactivity and the cadmium content, it has several scientific research applications. Below is a detailed analysis of unique applications of dimethylcadmium, each presented in a separate section.
Solid State Structure Analysis: The solid state structures of dimethylcadmium have been a subject of interest for nearly a century. Recent studies using X-ray crystallography and density functional theory have revealed that dimethylcadmium exhibits phase behavior similar to dimethylzinc. The high temperature tetragonal phase, α-Me2Cd, shows two-dimensional disorder, while the low temperature monoclinic phase, β-Me2Cd, is ordered .
Nanoparticle Synthesis: Dimethylcadmium is used in the synthesis of metallic nanoparticles, which are crucial in nanotechnology. These nanoparticles have applications in targeted drug delivery, theragnosis, and tissue regeneration. The size, shape, and surface chemistry of these nanoparticles can significantly affect their biological behavior .
Surface Interaction Studies: Research has been conducted on the interaction of dimethylcadmium with surfaces like Aerosil. It interacts with hydroxyl and siloxane groups to form specific surface structures, which undergo transformations at elevated temperatures .
Wirkmechanismus
Target of Action
Dimethylcadmium is an organocadmium compound with the formula Cd(CH3)2 . It is a colorless, highly toxic liquid that fumes in air Cadmium, a component of dimethylcadmium, is known to accumulate in immune cells , suggesting that immune cells could be a potential target.
Mode of Action
It is known that dimethylcadmium is a weak lewis acid, forming a labile adduct with diethyl ether . A yellow, air-sensitive adduct is formed with 2,2’-bipyridine .
Biochemical Pathways
Cadmium, a component of Dimethylcadmium, is known to inflict damage through various biochemical and molecular mechanisms . These include oxidative stress induction, disruption of Ca2+ signaling, interference with cellular signaling pathways, and epigenetic modifications . Cadmium can also impact signaling pathways like Mitogen-Activated Protein Kinase (MAPK), Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB), and Tumor Protein 53 (p53) pathways .
Pharmacokinetics
It is known that dimethylcadmium is a highly toxic and volatile compound . It has a lower boiling point and a higher vapor pressure at room temperature, which means it evaporates rather quickly . This results in a higher likelihood of someone inhaling its extremely dangerous particles .
Action Environment
Dimethylcadmium violently reacts with water, generating copious amounts of hydrogen gas and heat . It’s also friction-sensitive, which means even a single scuff or swipe is akin to striking a match or lighting a stick of dynamite . These properties suggest that the action, efficacy, and stability of Dimethylcadmium can be significantly influenced by environmental factors such as the presence of water and physical disturbances .
Eigenschaften
IUPAC Name |
cadmium(2+);carbanide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2CH3.Cd/h2*1H3;/q2*-1;+2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQNPSCRXHSIJTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH3-].[CH3-].[Cd+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH3CdCH3, C2H6Cd | |
| Record name | dimethylcadmium | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Dimethylcadmium | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20964832 | |
| Record name | Dimethylcadmium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20964832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid with a disagreeable odor; [Merck Index] Colorless liquid with a metallic odor; [MSDSonline] | |
| Record name | Dimethylcadmium | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/9288 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Dimethylcadmium | |
CAS RN |
506-82-1 | |
| Record name | Dimethylcadmium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000506821 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dimethylcadmium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20964832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dimethylcadmium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.324 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIMETHYLCADMIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0T3G3H597H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















![[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-N-naphthalen-1-ylphosphonamidic acid](/img/structure/B1197897.png)
